1-Phenyl-2,5-dihydro-1H-phosphole
Overview
Description
1-Phenyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing a phosphorus atom within a five-membered ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalide with chloroethanol at temperatures ranging from -10°C to 40°C for 0.5 to 3 hours. This reaction produces an intermediate compound, which is then reacted with 1,3-butadiene in the presence of a catalyst and a polymerization inhibitor. The reaction is carried out at room temperature for 4 to 10 hours, followed by heating to 40°C to 80°C for 12 to 24 hours, and finally to 80°C to 100°C for 8 to 14 hours to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it to phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the phosphorus atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Various substituted phospholes depending on the reagents used.
Scientific Research Applications
1-Phenyl-2,5-dihydro-1H-phosphole has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical processes.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl group. These interactions can influence various biochemical pathways, including catalytic processes in coordination chemistry and potential therapeutic effects in biological systems. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: This compound is an oxidized form of this compound and shares similar structural features but with different reactivity and applications.
3-Methyl-1-phenyl-2-phospholene-1-oxide: Another related compound with a methyl group substitution, used in similar applications but with distinct properties.
Uniqueness
This compound is unique due to its specific reactivity and the presence of a phosphorus atom within a five-membered ring. This structure imparts unique chemical properties, making it valuable in various fields of research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2,5-dihydrophosphole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYFHDMZBSXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449142 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28278-54-8 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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